molecular formula C14H16N2 B12648373 3-((2-Aminophenyl)methyl)-o-toluidine CAS No. 85391-61-3

3-((2-Aminophenyl)methyl)-o-toluidine

Cat. No.: B12648373
CAS No.: 85391-61-3
M. Wt: 212.29 g/mol
InChI Key: SUCBNRFUDIQDNX-UHFFFAOYSA-N
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Description

(+)-1,3,4,14b-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d]oxazepine maleate , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .

Chemical Reactions Analysis

EINECS 286-817-5 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Addition: This reaction involves the addition of atoms or groups of atoms to a molecule without the loss of any atom. Common reagents include hydrogen and halogens.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

EINECS 286-817-5 has various scientific research applications, including:

Mechanism of Action

The mechanism of action of EINECS 286-817-5 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

EINECS 286-817-5 can be compared with other similar compounds, such as:

  • (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate
  • (+)-1,5,5-trimethyl-2-thiabicyclo[2.2.2]octane

These compounds share similar core structures but differ in their functional groups and specific properties. The uniqueness of EINECS 286-817-5 lies in its specific functional groups and the resulting chemical and biological properties .

Properties

CAS No.

85391-61-3

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

3-[(2-aminophenyl)methyl]-2-methylaniline

InChI

InChI=1S/C14H16N2/c1-10-11(6-4-8-13(10)15)9-12-5-2-3-7-14(12)16/h2-8H,9,15-16H2,1H3

InChI Key

SUCBNRFUDIQDNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N)CC2=CC=CC=C2N

Origin of Product

United States

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